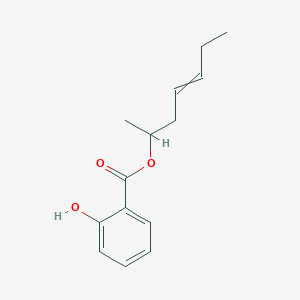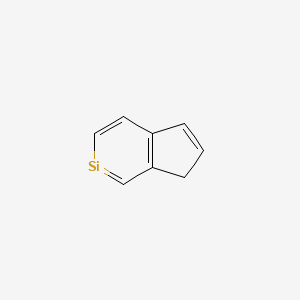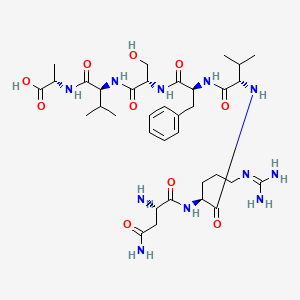
(6S)-6-(Naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-(Naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one is a chemical compound that belongs to the class of dihydropyranones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(Naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and suitable precursors for the dihydropyranone ring.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperature and pressure to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(Naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(6S)-6-(Naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (6S)-6-(Naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- (6S,9R)-1-(benzylcarbamoyl)-9-methyl-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidin-6-ylmethylphenyl dodecanoate
- Other naphthalene derivatives : Compounds with similar naphthalene structures but different functional groups.
Uniqueness
(6S)-6-(Naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one is unique due to its specific dihydropyranone structure combined with a naphthalene ring
Properties
CAS No. |
919296-41-6 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(2S)-2-naphthalen-1-yl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C15H12O2/c16-15-10-4-9-14(17-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-8,10,14H,9H2/t14-/m0/s1 |
InChI Key |
GCNWYKGSIZBJOY-AWEZNQCLSA-N |
Isomeric SMILES |
C1C=CC(=O)O[C@@H]1C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1C=CC(=O)OC1C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-](/img/structure/B14184917.png)


![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)










